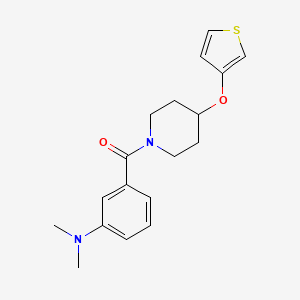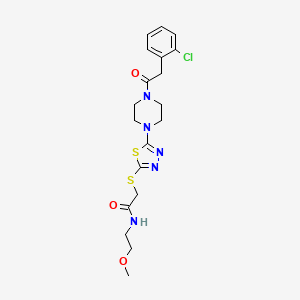
3-Iodo-1,5-naphthyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Iodo-1,5-naphthyridin-2-amine is closely related to the 5,7-dimethyl-1,8-naphthyridine-2-amine derivatives discussed in the provided papers. These derivatives are of significant interest due to their ability to form various supramolecular assemblies and organic salts with carboxylic acids, which are characterized by strong classical hydrogen bonds and other noncovalent interactions . The research on these compounds is focused on understanding the molecular structures and the interactions that drive the formation of these assemblies and salts.
Synthesis Analysis
The synthesis of related compounds involves the addition of equivalents of carboxylic acids to a solution of 5,7-dimethyl-1,8-naphthyridine-2-amine, leading to the formation of protonated species that direct the anions to form crystalline solids . These processes are typically characterized by techniques such as infrared spectroscopy (IR), melting point analysis (mp), elemental analysis (EA), and X-ray diffraction (XRD) . Although the synthesis of 3-Iodo-1,5-naphthyridin-2-amine itself is not explicitly described, the methodologies for related compounds suggest a similar approach could be employed, with the potential for iodination at the appropriate position on the naphthyridine ring.
Molecular Structure Analysis
The molecular structures of the compounds formed from 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acids are characterized by classical hydrogen bonds, primarily N-H...O-H bonds, and various non-covalent interactions such as CH...O and CH3...O interactions . These interactions are crucial in the space association of the molecular counterparts within the crystals, leading to the formation of one-dimensional to three-dimensional structures . The common R2^2(8) graph set, indicative of strong hydrogen bonding patterns, has been observed in most of the salts and adducts formed .
Chemical Reactions Analysis
The primary chemical reactions involved in the formation of these compounds are acid-base reactions between the naphthyridine derivative and carboxylic acids, resulting in the transfer of protons and the formation of organic salts . The presence of various non-covalent interactions also suggests that these compounds could participate in further supramolecular chemistry, potentially leading to the formation of larger molecular assemblies.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds derived from 5,7-dimethyl-1,8-naphthyridine-2-amine are influenced by the nature of the carboxylic acid used and the resulting non-covalent interactions. These properties include melting points, solubility, and crystal packing, which are determined through various analytical techniques . The crystalline forms can range from anhydrous to hydrated, and the strength of the hydrogen bonding plays a significant role in the stability and robustness of the crystal structures .
Applications De Recherche Scientifique
Organic Photocatalysis
Iodo-Bodipy derivatives, which may include compounds similar to 3-Iodo-1,5-naphthyridin-2-amine, have shown strong absorption of visible light and long-lived triplet excited states. These properties make them effective as organic catalysts for photoredox catalytic organic reactions, such as aerobic oxidative coupling of amines and photooxidation of dihydroxylnaphthalenes. The use of these organic photocatalysts substantially accelerates photoreactions, offering a greener alternative to conventional metal-based photocatalysts (Huang et al., 2013).
NMR Analysis and Chiral Discrimination
A derivative designed for NMR analysis, specifically for enantioselective recognition of protected amines, showcases the utility of naphthyridine derivatives in analytical chemistry. The compound forms a chiral cleft that selectively binds one enantiomer of a substrate, demonstrating its potential in resolving complex mixtures (Iwaniuk & Wolf, 2010).
Supramolecular Chemistry
In supramolecular chemistry, the hydrogen-bonding capabilities of naphthyridine derivatives have been exploited to form complexes with acidic compounds. This interaction has been crucial in the formation of anhydrous and hydrated multicomponent crystals, contributing to the understanding of weak and strong hydrogen bonding in crystal packing (Jin et al., 2010).
Orientations Futures
The future directions in the study of 3-Iodo-1,5-naphthyridin-2-amine and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications. Given the significant importance of 1,5-naphthyridine derivatives in the field of medicinal chemistry , there is potential for future research in this area.
Mécanisme D'action
Target of Action
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
Some 1,5-naphthyridines are known to act as ligands, coordinating to metal ions such as Pd(II) in aqueous solutions .
Biochemical Pathways
1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .
Propriétés
IUPAC Name |
3-iodo-1,5-naphthyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZINWZXOBFPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2N=C1)I)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2525354.png)


![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)
![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)




![2-hydroxy-2-methyl-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)
![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)
